An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate (CAS: 59382-60-4)
An In-depth Technical Guide to Ethyl 2-methyl-3-nitrobenzoate (CAS: 59382-60-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 2-methyl-3-nitrobenzoate. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Chemical Identity and Physical Properties
Ethyl 2-methyl-3-nitrobenzoate is an aromatic ester containing a nitro functional group. It is also known by its synonyms, 2-(Ethoxycarbonyl)-6-nitrotoluene and Ethyl 3-nitro-o-toluate.[1]
Table 1: Physicochemical Properties of Ethyl 2-methyl-3-nitrobenzoate
| Property | Value | Source |
| CAS Number | 59382-60-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| Melting Point | 34-36 °C | [4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the aromatic protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring.
Expected ¹³C NMR Spectrum
The carbon NMR spectrum would be expected to show ten distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield.
Expected IR Spectrum
The infrared spectrum would be characterized by strong absorption bands corresponding to the carbonyl group of the ester (around 1720 cm⁻¹) and the nitro group (symmetric and asymmetric stretches around 1530 cm⁻¹ and 1350 cm⁻¹, respectively).
Expected Mass Spectrum
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.20). Fragmentation patterns would likely involve the loss of the ethoxy group and the nitro group.
Synthesis and Reactivity
Ethyl 2-methyl-3-nitrobenzoate is primarily synthesized through the esterification of its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, with ethanol. This reaction is typically acid-catalyzed, a process known as Fischer esterification.
Synthesis Pathway
The synthesis of Ethyl 2-methyl-3-nitrobenzoate involves the preparation of the precursor 2-methyl-3-nitrobenzoic acid, followed by its esterification.
Caption: Synthesis of Ethyl 2-methyl-3-nitrobenzoate.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid from 3-Nitro-o-xylene
A detailed experimental procedure for the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid is described in patent literature.[5] The process typically involves reacting 3-nitro-o-xylene with an oxidizing agent in the presence of a catalyst.[5]
Protocol 2: Fischer Esterification of 2-Methyl-3-nitrobenzoic Acid
While a specific protocol for the ethyl ester is not available, a general procedure for Fischer esterification can be adapted.[6][7]
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Materials: 2-methyl-3-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Dissolve 2-methyl-3-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the remaining acid with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
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Applications in Research and Drug Development
Ethyl 2-methyl-3-nitrobenzoate serves as a key intermediate in the synthesis of various heterocyclic compounds, most notably indole derivatives.
Role as a Chemical Intermediate
The compound is a direct precursor to Indole-4-methanol and Ethyl 1H-indole-4-carboxylate, which are valuable building blocks in medicinal chemistry.[3]
Caption: Role as an intermediate in drug development.
Leimgruber-Batcho Indole Synthesis
The structural motif of Ethyl 2-methyl-3-nitrobenzoate makes it a suitable starting material for the Leimgruber-Batcho indole synthesis, a widely used method for preparing indoles. This pathway involves the reductive cyclization of a β-nitrovinyl aniline derivative, which can be formed from the nitroaromatic precursor.
Safety and Toxicology
Ethyl 2-methyl-3-nitrobenzoate is classified as an irritant.[4][8]
Table 2: Hazard Identification
| Hazard Statement | Classification | Source |
| May cause respiratory irritation | Irritant | [4][8] |
| Causes skin irritation | Irritant | [4][8] |
| Causes serious eye irritation | Irritant | [4][8] |
Detailed toxicological data, such as LD50 values, are not currently available in the public domain. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. CAS 59382-60-4 | 4754-1-96 | MDL MFCD07359723 | Ethyl 2-methyl-3-nitrobenzoate | SynQuest Laboratories [synquestlabs.com]
- 2. Ethyl 2-methyl-3-nitrobenzoate | 59382-60-4 [chemicalbook.com]
- 3. Ethyl 2-methyl-3-nitrobenzoate price & availability - MOLBASE [molbase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 59382-60-4 Cas No. | Ethyl 2-methyl-3-nitrobenzoate | Apollo [store.apolloscientific.co.uk]




